Ranatuerin 2SKa is a 28-amino-acid naturally occurring peptide (sequence: GLLDAIKDTAQNLFANVLDKIKCKFTKC) isolated from the skin secretions of the Japanese stream brown frog (Rana sakuraii). Belonging to the ranatuerin-2 family, it features a characteristic C-terminal cyclic hexapeptide domain stabilized by a disulfide bridge [1]. Unlike many highly potent amphibian antimicrobial peptides, Ranatuerin 2SKa exhibits uniquely attenuated direct bactericidal activity. This specific lack of potency makes it an essential structural baseline and negative control for structure-activity relationship (SAR) studies, rational peptide engineering, and peptidomic profiling of anuran host-defense systems.
Substituting Ranatuerin 2SKa with highly active, broad-spectrum antimicrobial peptides (such as Magainin-2 or Ranatuerin-2CSa) fundamentally disrupts structure-activity relationship (SAR) workflows. While potent analogs are ideal for direct antimicrobial applications, they fail to provide the necessary lower-bound baseline for identifying which specific amino acid substitutions drive membrane permeabilization [1]. Furthermore, in ecological and peptidomic studies of Rana sakuraii, substituting this exact sequence with generic ranatuerins obscures species-specific expression profiles and prevents accurate quantification of co-expressed defense peptides like Temporin-1SKa and Brevinin-2SKa.
Ranatuerin 2SKa demonstrates deliberately attenuated activity against Gram-negative models, providing a critical low-activity baseline for peptide engineering. In standardized assays against Escherichia coli, Ranatuerin 2SKa yields a Minimum Inhibitory Concentration (MIC) of 50 µM [1]. In stark contrast, the closely related analog Ranatuerin-2CSa (from Rana cascadae) exhibits a highly potent MIC of 5 µM against the same pathogen [2]. This 10-fold difference in activity makes Ranatuerin 2SKa an ideal comparative scaffold for identifying the specific structural determinants that govern outer membrane permeabilization in the ranatuerin-2 family.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli |
| Target Compound Data | 50 µM |
| Comparator Or Baseline | 5 µM (Ranatuerin-2CSa) |
| Quantified Difference | 10-fold reduction in antimicrobial potency |
| Conditions | Standardized in vitro MIC assay against E. coli |
Procuring this weakly active variant allows researchers to establish a precise lower-bound baseline for evaluating the efficacy of synthetic modifications in ranatuerin-based drug design.
Against Gram-positive bacteria, Ranatuerin 2SKa exhibits virtually no direct inhibitory activity at standard physiological concentrations, distinguishing it from both its structural analogs and co-expressed peptides. Testing against Staphylococcus aureus reveals an MIC of >50 µM for Ranatuerin 2SKa [1]. Conversely, the co-expressed peptide Temporin-1SKa achieves an MIC of 25 µM [1], and Ranatuerin-2CSa achieves an MIC of 10 µM [2]. This lack of Gram-positive activity confirms its utility as a negative control in Gram-positive membrane interaction studies and highlights its specialized evolutionary role compared to broad-spectrum anuran defenses.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
| Target Compound Data | >50 µM |
| Comparator Or Baseline | 10 µM (Ranatuerin-2CSa) / 25 µM (Temporin-1SKa) |
| Quantified Difference | >5-fold lower activity compared to active analogs |
| Conditions | Standardized in vitro MIC assay against S. aureus |
It provides a necessary negative control for researchers engineering targeted, narrow-spectrum antimicrobial peptides that require a non-active structural scaffold.
In the biochemical profiling of Rana sakuraii skin secretions, Ranatuerin 2SKa serves as a definitive species-specific biomarker. Chromatographic analysis of the frog's secretions isolates Ranatuerin 2SKa alongside other defense peptides like Brevinin-2SKa and Temporin-1SKa [1]. Utilizing the exact 28-amino-acid Ranatuerin 2SKa sequence as an analytical standard is required to accurately quantify its abundance relative to the highly active brevinin and temporin fractions in crude extracts [2]. Generic ranatuerin standards (such as Ranatuerin-1) possess different molecular weights and retention times, making them unsuitable for precise quantification of this specific secretion profile.
| Evidence Dimension | Chromatographic identification standard |
| Target Compound Data | Exact sequence match (28 amino acids) for R. sakuraii ranatuerin fraction |
| Comparator Or Baseline | Generic ranatuerin standards (e.g., Ranatuerin-1) |
| Quantified Difference | 100% sequence homology vs. structural mismatch in generic standards |
| Conditions | HPLC/MS profiling of amphibian skin secretions |
Procuring the exact sequence is mandatory for analytical chemists and zoologists requiring a precise calibration standard for Rana sakuraii peptidomic assays.
Due to its 10-fold lower activity against E. coli compared to Ranatuerin-2CSa, Ranatuerin 2SKa is the optimal baseline peptide for researchers mapping the specific amino acid residues responsible for membrane disruption in the ranatuerin-2 family [1].
As a uniquely expressed peptide in Rana sakuraii, it is required as an HPLC/MS calibration standard for quantifying the relative abundance of weak versus potent defense peptides in crude amphibian skin extracts [1].
Because its direct MIC values (>50 µM for S. aureus) are too weak to explain its evolutionary conservation, it is the ideal candidate for assays testing synergistic antimicrobial effects or immunomodulatory pathways when combined with co-expressed peptides like Temporin-1SKa [1].